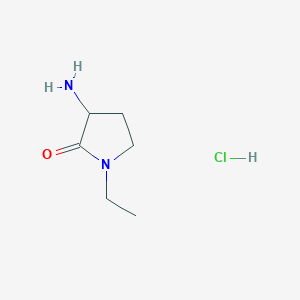
Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate hydrochloride
Descripción general
Descripción
The compound you mentioned is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “chloromethyl” and “methyl” groups are substituents on the pyridine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. For example, Bis(2-chloroethyl)amine hydrochloride is a powder solid with a melting point of 180-185 °C . Ethyl acetate, another related compound, is a colorless liquid with a sweet odor and a boiling point of 75-78 °C .Aplicaciones Científicas De Investigación
1. Reactions with Ammonia and Primary Amines
Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates, a class of compounds related to Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate hydrochloride, have been studied for their reactions with ammonia and primary amines. These reactions yield 6-substituted 3-alkyl(aryl)-1-methyl-1'2-dihydropyrrolo[3'4-c]pyridin-7-ones, showcasing the compound's utility in synthesizing heterocyclic structures (Nadzhafova, 2002).
2. Synthesis and Application in Organic Chemistry
Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a derivative of the focal compound, has been synthesized through an unexpected method involving the Friedländer reaction. This compound serves as a versatile building block in organic synthesis, particularly in Williamson ether synthesis and ester hydrolysis reactions, yielding a range of poly-functionalized quinolines (Li et al., 2020).
3. Reactions with Thiophenolates
Another research focus has been on the reactions of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a closely related compound, with thiophenolates. This has led to the discovery of two pathways: ring expansion and nucleophilic substitution. The choice of pathway depends on factors such as reagent ratio, reaction time, and temperature (Fesenko et al., 2010).
4. Functional Derivatives and Synthetic Applications
The condensation of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with various nucleophiles has been explored, leading to the synthesis of functional derivatives. These derivatives include aryl pyridin-4-ylmethyl ethers and esters containing 1,2-azole fragments, demonstrating the compound's potential in creating diverse organic structures (Dikusar et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-3-14-10(13)9-7(2)4-5-12-8(9)6-11;/h4-5H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHVDLZPGMLPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(chloromethyl)-4-methylpyridine-3-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B1384032.png)
![2-Bromo-5-octylthieno[3,2-b]thiophene](/img/structure/B1384034.png)

![7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one](/img/structure/B1384037.png)






![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)


